

Spectroscopic Data of 1-(2-Methylphenyl)ethanamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name:	1-(2-Methylphenyl)ethanamine hydrochloride
CAS No.:	35106-87-7
Cat. No.:	B1423238

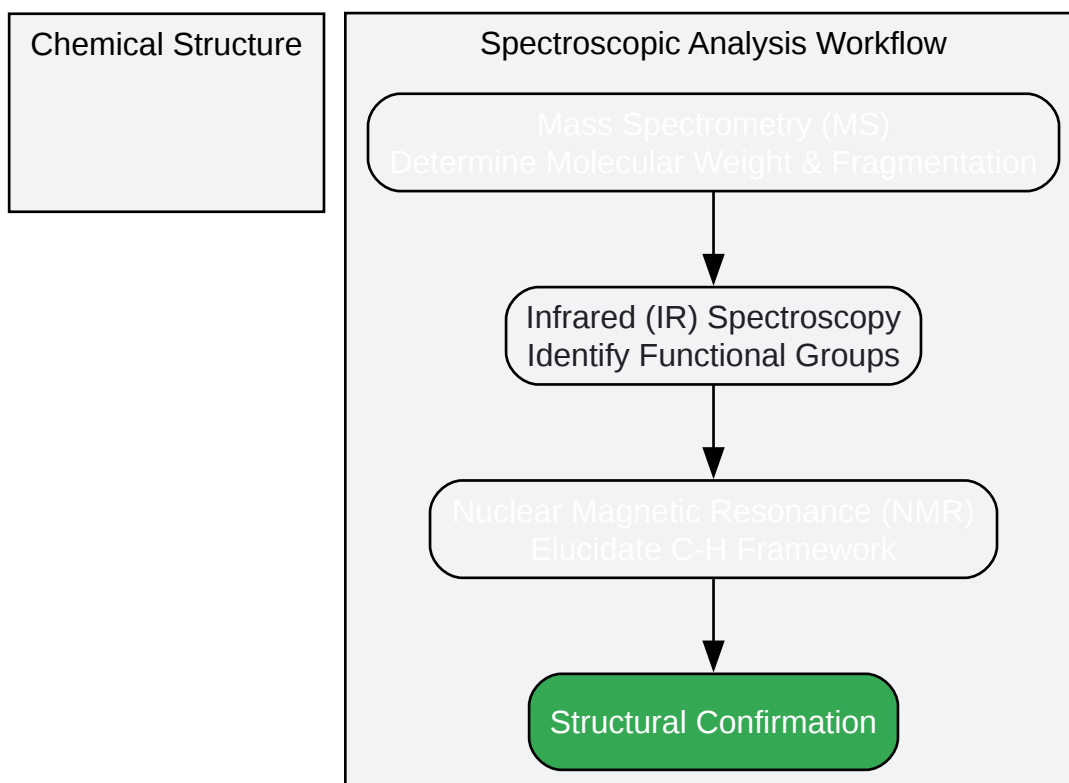
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Introduction

1-(2-Methylphenyl)ethanamine hydrochloride is a primary amine of interest in synthetic chemistry and drug development. Its structure, featuring a chiral center and an aromatic ring, necessitates thorough characterization to ensure identity, purity, and quality. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for researchers, scientists, and professionals in the pharmaceutical industry. While experimental spectra for the hydrochloride salt are not readily available in the public domain, this guide will utilize high-quality predicted data for the free base, 1-(2-Methylphenyl)ethanamine, and draw comparisons with the well-characterized analogue, 2-phenylethylamine, to provide a robust analytical framework. The hydrochloride form will primarily influence the protons and carbons near the amine group in NMR and the N-H stretching region in the IR spectrum.

Chemical Structure and Analytical Workflow

The structural attributes of 1-(2-Methylphenyl)ethanamine are key to understanding its spectroscopic signature. The workflow for its characterization follows a logical progression from confirming the molecular weight and fragmentation pattern (MS) to identifying functional groups (IR) and finally elucidating the detailed carbon-hydrogen framework (NMR).



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Caption: Chemical structure and analytical workflow for 1-(2-Methylphenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, splitting patterns, and integration of proton (^1H) and carbon- 13 (^{13}C) signals, a complete structural assignment can be made.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1-(2-Methylphenyl)ethanamine hydrochloride** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). The choice of solvent is critical; D₂O is often used for hydrochloride salts to allow for the exchange and subsequent disappearance of the acidic N-H protons' signal.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a standard pulse program.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
 - Employ a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
 - Acquire a larger number of scans due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data for 1-(2-Methylphenyl)ethanamine

The following table outlines the predicted ¹H NMR chemical shifts. These values are for the free base; in the hydrochloride salt, protons α and β to the nitrogen will experience a downfield shift due to the positive charge on the nitrogen.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
H- α	~4.1 - 4.3	Quartet (q)	1H	Methine proton adjacent to the amine and aromatic ring
H- β	~1.4 - 1.6	Doublet (d)	3H	Methyl protons of the ethylamine chain
Ar-H	~7.1 - 7.4	Multiplet (m)	4H	Aromatic protons
Ar-CH ₃	~2.3 - 2.5	Singlet (s)	3H	Aromatic methyl protons
NH ₂	~1.5 - 2.5	Broad Singlet (br s)	2H	Amine protons (exchangeable)

Interpretation: The quartet for the H- α proton arises from coupling to the three H- β protons. The H- β protons appear as a doublet due to coupling with the single H- α proton. The aromatic protons will exhibit a complex multiplet pattern due to their proximity and coupling to each other. The aromatic methyl group, having no adjacent protons, will appear as a singlet. The amine protons often appear as a broad singlet and can exchange with D₂O, leading to their signal disappearing, which can be a useful diagnostic tool.

Predicted ¹³C NMR Data for 1-(2-Methylphenyl)ethanamine

Carbon	Predicted Chemical Shift (ppm)	Assignment
C- α	~50 - 55	Methine carbon adjacent to the amine
C- β	~23 - 27	Methyl carbon of the ethylamine chain
Ar-C (quaternary, C-NH)	~142 - 146	Aromatic carbon attached to the ethylamine group
Ar-C (quaternary, C-CH ₃)	~134 - 138	Aromatic carbon attached to the methyl group
Ar-CH	~125 - 131	Aromatic methine carbons
Ar-CH ₃	~18 - 22	Aromatic methyl carbon

Interpretation: The ¹³C NMR spectrum provides a count of the unique carbon environments. The chemical shifts are indicative of the electronic environment of each carbon. Carbons attached to the electron-withdrawing amine group and those within the aromatic ring appear at higher chemical shifts (downfield). In the hydrochloride salt, the C- α and the aromatic carbons will be slightly deshielded compared to the free base.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of molecular bonds.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** For a solid sample like **1-(2-Methylphenyl)ethanamine hydrochloride**, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.

- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Characteristic IR Absorption Bands

The following table lists the expected IR absorption bands for **1-(2-Methylphenyl)ethanamine hydrochloride**. The data is compared with experimental values for 2-phenylethylamine hydrochloride for reference.[1]

Vibrational Mode	Expected Range (cm^{-1})	Interpretation
N-H Stretch	3200-2800 (broad)	Characteristic of a primary ammonium salt (R-NH_3^+). This broadness is due to hydrogen bonding.
C-H Stretch (Aromatic)	3100-3000	Stretching of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)	3000-2850	Stretching of C-H bonds in the ethyl and methyl groups.
N-H Bend	1600-1500	Bending vibration of the N-H bonds in the ammonium group.
C=C Stretch (Aromatic)	1600-1450	In-plane stretching of the carbon-carbon bonds in the aromatic ring.
C-H Bend (Aliphatic)	1470-1370	Bending vibrations of the aliphatic C-H bonds.
C-N Stretch	1250-1020	Stretching of the carbon-nitrogen bond.
C-H Out-of-Plane Bend	850-750	Bending of aromatic C-H bonds out of the plane of the ring, indicative of substitution pattern.

Interpretation: The most diagnostic feature for the hydrochloride salt is the broad absorption in the 3200-2800 cm^{-1} region, which is indicative of the N-H stretching vibrations in the ammonium cation. The presence of both aromatic and aliphatic C-H stretches confirms the mixed nature of the molecule's backbone. The fingerprint region (below 1500 cm^{-1}) will contain a complex pattern of absorptions that is unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

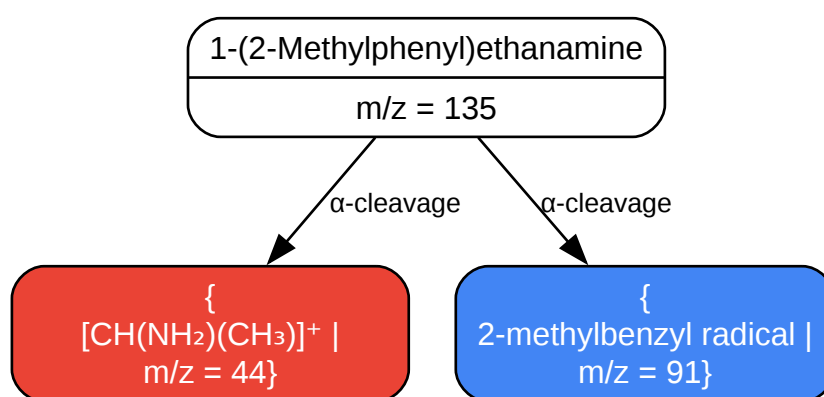
- **Sample Introduction:** The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common technique for small, volatile molecules. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is often used with LC-MS.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Predicted Mass Spectrum and Fragmentation

For 1-(2-Methylphenyl)ethanamine (Molecular Weight: 135.21 g/mol), the EI mass spectrum is expected to show a molecular ion peak (M^+) at m/z 135. The most characteristic fragmentation is the benzylic cleavage.

m/z	Proposed Fragment	Interpretation
135	$[\text{C}_9\text{H}_{13}\text{N}]^+$	Molecular Ion (M^+)
120	$[\text{C}_8\text{H}_{10}\text{N}]^+$	Loss of a methyl radical ($\bullet\text{CH}_3$) from the ethylamine side chain is less likely than benzylic cleavage. A more probable fragment is $[\text{M}-\text{NH}_2]^+$ with rearrangement.
118	$[\text{C}_9\text{H}_{10}]^+$	Loss of ammonia (NH_3)
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion, a common fragment for alkylbenzenes.
44	$[\text{C}_2\text{H}_6\text{N}]^+$	Alpha-cleavage resulting in the $[\text{CH}(\text{NH}_2)(\text{CH}_3)]^+$ fragment. This is expected to be a major peak.

Fragmentation Pathway: The primary fragmentation pathway in EI-MS for phenethylamines involves cleavage of the $\text{C}\alpha\text{-C}\beta$ bond.[2] For 1-(2-Methylphenyl)ethanamine, this would lead to the formation of a stable iminium cation.



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Caption: Proposed mass spectral fragmentation of 1-(2-Methylphenyl)ethanamine.

Conclusion

The comprehensive analysis of NMR, IR, and MS data provides a detailed and validated spectroscopic profile of **1-(2-Methylphenyl)ethanamine hydrochloride**. While experimental data for this specific salt is not widely published, the combination of high-quality predicted data for the free base and comparative analysis with structurally similar, well-documented compounds offers a reliable framework for its characterization. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and assess the quality of this compound in their work.

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Sources

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